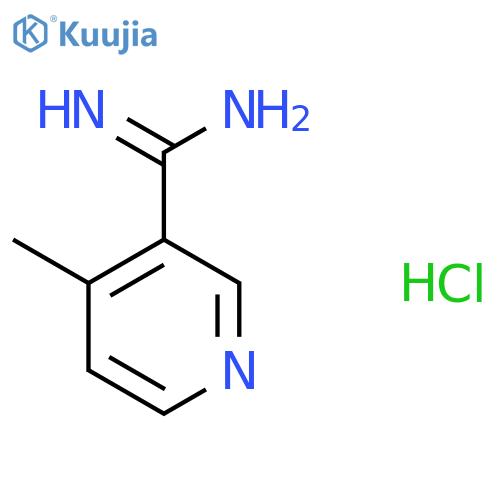Cas no 1235441-55-0 (4-Methylpyridine-3-carboximidamide hydrochloride)

1235441-55-0 structure
商品名:4-Methylpyridine-3-carboximidamide hydrochloride
CAS番号:1235441-55-0
MF:C7H10ClN3
メガワット:171.627399921417
MDL:MFCD13195623
CID:4689825
4-Methylpyridine-3-carboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Methylpyridine-3-carboximidamide hydrochloride
- 4-Methylnicotinimidamide hydrochloride
- SBB055672
- 4-methylpyridine-3-carboxamidine, chloride
-
- MDL: MFCD13195623
- インチ: 1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
- InChIKey: PJKQSJOJSVKLIE-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C=CC(C)=C(C(=N)N)C=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- トポロジー分子極性表面積: 62.8
4-Methylpyridine-3-carboximidamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490021-1g |
4-Methylnicotinimidamide hydrochloride |
1235441-55-0 | 97% | 1g |
$339 | 2022-06-13 | |
| Matrix Scientific | 085111-1g |
4-Methylpyridine-3-carboximidamide hydrochloride, 97% |
1235441-55-0 | 97% | 1g |
$488.00 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801445-5g |
4-Methylnicotinimidamide hydrochloride |
1235441-55-0 | ≥95% | 5g |
¥20719.00 | 2024-08-09 |
4-Methylpyridine-3-carboximidamide hydrochloride 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1235441-55-0 (4-Methylpyridine-3-carboximidamide hydrochloride) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
